![molecular formula C6H5N3S2 B112654 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 4683-00-5](/img/structure/B112654.png)
5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine is a derivative of thiophene and thiadiazole . Thiophene and thiadiazole rings are scaffolds present in a wide range of therapeutic agents . They have driven the synthesis of a large number of novel antitumor agents .
Synthesis Analysis
A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .Molecular Structure Analysis
The structure of the new products was elucidated via spectral data and elemental analysis . Theoretical analysis of the chemical descriptors and biological activity of a series of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 (CB1) receptor antagonists was performed .Chemical Reactions Analysis
The reactions involved in the synthesis of 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine were discussed . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were determined through spectral data and elemental analysis . For example, one of the derivatives, 3-(4-Nitrophenyl)-2-((1-phenylethylidene)hydrazono)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole, is a yellow solid with a melting point of 213°C–215°C .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Agents
A series of new 1,3,4-thiadiazoles, including “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine”, were synthesized and investigated for in vitro activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The results showed promising activities against these cell lines .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine” could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine” could be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine” could potentially be used in the development of OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine” could potentially be used in the development of OLEDs.
Antimicrobial Agents
Molecules with the thiophene ring system exhibit many pharmacological properties such as antimicrobial activity . Therefore, “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine” could potentially be used as an antimicrobial agent.
Anti-Inflammatory Agents
Thiophene derivatives exhibit anti-inflammatory properties . This suggests that “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine” could potentially be used as an anti-inflammatory agent.
properties
IUPAC Name |
5-thiophen-2-yl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADKTCVAPDOGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349391 | |
Record name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
4683-00-5 | |
Record name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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